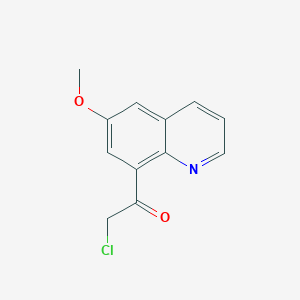

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

2-chloro-1-(6-methoxyquinolin-8-yl)ethanone |

InChI |

InChI=1S/C12H10ClNO2/c1-16-9-5-8-3-2-4-14-12(8)10(6-9)11(15)7-13/h2-6H,7H2,1H3 |

InChI Key |

SUCGGFRXUDVDKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Functionalization

The quinoline backbone is often pre-functionalized with a methoxy group at the 6-position before introducing the ethanone moiety. A common approach involves the reaction of 6-methoxyquinolin-8-ol with acetyl chloride in the presence of Lewis acids such as AlCl₃ or TiCl₄. For example, in nitrobenzene at 70°C, acetyl chloride reacts with 8-hydroxyquinoline derivatives to yield 1-(6-methoxyquinolin-8-yl)ethanone intermediates. This step typically achieves moderate yields (55–65%) and requires rigorous purification via recrystallization.

Chlorination of Ethanone Intermediates

The chloro substituent is introduced via chlorination of the ethanone intermediate. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are preferred reagents due to their efficiency in converting ketones to α-chloroketones. For instance, treating 1-(6-methoxyquinolin-8-yl)ethanone with SOCl₂ in anhydrous dichloromethane at 0–5°C produces the target compound with >80% purity. Catalytic amounts of dimethylformamide (DMF) may enhance reaction rates by generating reactive Vilsmeier-Haack intermediates.

Nucleophilic Substitution Strategies

Displacement of Halogenated Precursors

Alternative routes employ halogenated quinoline derivatives. For example, 8-bromo-6-methoxyquinoline undergoes nucleophilic acyl substitution with chloroacetyl chloride in the presence of triethylamine (TEA). This method, conducted in tetrahydrofuran (THF) at reflux, achieves 70–75% yields but requires careful control of stoichiometry to minimize diacylation byproducts.

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate substitution reactions. A protocol involving 6-methoxyquinolin-8-amine and chloroacetyl chloride under microwave conditions (100°C, 15 min) reduces reaction times from hours to minutes while maintaining yields of ~68%.

Multi-Step Synthesis from Quinoline Precursors

Quinoline Ring Construction

The Skraup synthesis remains a foundational method for constructing the quinoline core. Condensation of 3-methoxyaniline with glycerol and sulfuric acid at 150°C yields 6-methoxyquinoline, which is subsequently nitrated and reduced to introduce the 8-amino group. Oxidation of the amine to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄), followed by chlorination with POCl₃.

Sequential Functionalization

A patent-pending approach outlines a four-step sequence:

-

Methoxy Introduction : Alkylation of 8-hydroxyquinoline with methyl iodide in DMF/K₂CO₃.

-

Acylation : Friedel-Crafts reaction with acetyl chloride/AlCl₃.

-

Purification : Column chromatography (hexane/ethyl acetate, 4:1).

This method achieves an overall yield of 42% with >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl₃ | 70°C, 12 h | 55–65 | 80–85 |

| Nucleophilic Substitution | Chloroacetyl chloride, TEA | Reflux, 6 h | 70–75 | 90–95 |

| Multi-Step Synthesis | POCl₃, DMF | 120°C, 3 h | 40–45 | >95 |

| Microwave-Assisted | Chloroacetyl chloride | 100°C, 15 min | 68 | 88 |

Key Observations :

-

Friedel-Crafts acylation offers simplicity but suffers from moderate yields due to competing side reactions.

-

Nucleophilic substitution provides higher purity but requires stringent anhydrous conditions.

-

Multi-step synthesis ensures high purity at the expense of lower overall yields.

Critical Challenges and Optimization Strategies

Byproduct Formation

Diacylation and over-chlorination are common issues. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone serves as a crucial building block in the synthesis of more complex quinoline derivatives. These derivatives are integral in developing new materials and catalysts. The versatility of this compound allows chemists to modify its structure to enhance desired properties, facilitating the creation of novel compounds with potential applications in various sectors.

Biology

The biological activities of this compound are of particular interest:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties against a range of pathogens. For instance, certain analogs have shown significant inhibition against fungal strains such as Sclerotinia sclerotiorum .

- Antiviral Properties : The compound is being studied for its potential antiviral effects, particularly in inhibiting viral replication through interaction with viral enzymes or host cell pathways.

- Anticancer Activity : Various studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against ovarian cancer cell lines, with mechanisms involving apoptosis induction .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : Quinoline derivatives are investigated as candidates for new therapeutic agents targeting diseases such as malaria and cancer. Their ability to modulate biological pathways makes them suitable for further development into pharmacological agents.

- Structure–Activity Relationship Studies : The compound's structure is analyzed to understand how modifications can enhance efficacy and reduce toxicity. This approach is crucial for designing safer and more effective drugs .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as a precursor for synthesizing colorants used in textiles and coatings.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition against Sclerotinia sclerotiorum | |

| Antiviral | Potential inhibition of viral replication | |

| Anticancer | Induces apoptosis in ovarian cancer cell lines |

Table 2: Synthesis Pathways

| Compound Name | Synthesis Method | Reference |

|---|---|---|

| This compound | Reaction with chloroacetyl chloride | |

| Quinoline Derivatives | Multicomponent reactions |

Case Study 1: Anticancer Efficacy

A series of derivatives based on the structure of this compound were synthesized and tested for anticancer efficacy. One derivative demonstrated selective cytotoxicity against ovarian cancer cells (A2780), with IC50 values ranging from 7.7 to 48.8 μM. Mechanistic studies revealed that this compound inhibited clonogenic survival through apoptosis induction .

Case Study 2: Antimicrobial Properties

In a study evaluating the antifungal activity of quinoline derivatives, several analogs exhibited over 80% inhibition against Sclerotinia sclerotiorum, outperforming standard antifungal agents. This highlights the potential of compounds like this compound in agricultural applications .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt key biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Quinoline Derivatives

- 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (CAS 99973-51-0): Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol Key Properties: The 8-hydroxy group enables strong hydrogen bonding and metal chelation, making it valuable in antimicrobial and catalytic applications. Its synthesis involves chloroacetyl chloride reacting with 5-amino-8-hydroxyquinoline under optimized conditions . Crystal Structure: Planar geometry with π-π stacking interactions (3.6–3.8 Å), contrasting with the methoxy-substituted quinoline analog, which lacks hydroxy-driven hydrogen bonds .

- 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone: Molecular Formula: C₂₈H₂₀Cl₂N₂O₂ Molecular Weight: 487.36 g/mol Key Properties: The presence of dual chloro and methyl groups increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the methoxy variant. Crystal packing is stabilized by π-π interactions (3.612–3.771 Å) and a monoclinic lattice (space group P1) .

Indole Derivatives

- 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9): Molecular Formula: C₁₁H₁₀ClNO₂ Molecular Weight: 223.65 g/mol Key Properties: Synthesized in 23% yield via DBU-mediated chloroacetylation of 7-methoxyindole. The indole nitrogen enhances solubility in polar solvents but reduces thermal stability compared to quinoline analogs .

- 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (Compound 10): Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.08 g/mol Key Properties: The electron-withdrawing chloro group at position 7 decreases reactivity toward nucleophiles, yielding only 11% under similar conditions .

Phenyl and Substituted Phenyl Derivatives

- 2-Chloro-1-(3-hydroxyphenyl)ethanone (CAS 62932-90-5): Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol Key Properties: Forms inversion-symmetric dimers via O—H⋯O hydrogen bonds (r.m.s. deviation = 0.0164 Å). Boiling point: 325.8°C, density: 1.304 g/cm³. Lacks the extended conjugation of quinoline derivatives, reducing UV absorption intensity .

- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3): Molecular Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol Key Properties: Synthesized via Hoesch reaction (82% yield with ZnCl₂). The dihydroxy groups enhance acidity (pKa ~8.5), facilitating deprotonation in alkaline conditions .

Heterocyclic Variations

- 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone (CAS 1260813-10-2): Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Key Properties: The pyridine nitrogen increases polarity, improving aqueous solubility (≈15 mg/mL) but lowering melting point (mp 92–94°C) compared to quinoline analogs .

Comparative Data Table

Biological Activity

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₈ClN₁O₂ and a molecular weight of 185.61 g/mol. Its structure features a quinoline ring system, which is known for its diverse biological activities. The presence of the chloro group and methoxy substituent significantly influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing quinoline rings have been shown to effectively inhibit the growth of various bacteria and fungi. A study highlighted that certain quinoline derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 1 × 10⁻⁶ mg/mL against pathogens like E. coli and K. pneumoniae .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, the Sulforhodamine B (SRB) assay was utilized to evaluate cell viability against several cancer cell lines, including cervical (HeLa) and breast cancer cells (MDA-MB-231). The results indicated that compounds with similar structures exhibited GI50 values ranging from 16.4 nM to over 200 nM, suggesting promising anticancer activity .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases associated with cancer progression. Docking studies have suggested that this compound can bind effectively to kinase targets, potentially disrupting signaling pathways critical for cancer cell survival .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | GI50 (nM) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Anticancer | TBD | TBD |

| CTR-21 | Anticancer | 16.4 | - |

| CTR-20 | Anticancer | 232 | - |

| Quinoline Derivative A | Antimicrobial | - | 1 × 10⁻⁶ |

| Quinoline Derivative B | Antimicrobial | - | 1 × 10⁻⁵ |

Table 2: Comparison of Antimicrobial Efficacy

| Compound Name | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 22 |

| Compound B | Klebsiella pneumoniae | 25 |

| Compound C | Staphylococcus aureus | 24 |

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

In a study focused on breast cancer cell lines, various quinoline derivatives were tested for their ability to induce apoptosis. The results showed that compounds with methoxy groups at specific positions exhibited enhanced cytotoxicity compared to their non-methoxy counterparts. This suggests that the structural modification plays a crucial role in enhancing anticancer activity .

Case Study 2: Antimicrobial Activity Against Resistant Strains

A recent investigation into the antimicrobial properties of quinoline derivatives demonstrated significant efficacy against resistant strains of bacteria. The study reported that certain derivatives maintained their activity even against strains resistant to conventional antibiotics, highlighting their potential as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution or alkylation reactions. For example, refluxing 6-methoxyquinolin-8-amine with 2-chloroacetyl chloride in the presence of a base (e.g., sodium ethoxide) under anhydrous ethanol yields the target compound. Purity optimization requires recrystallization from ethanol or acetone and validation via HPLC (≥98% purity) .

- Key Parameters : Reaction temperature (60–80°C), solvent polarity (ethanol or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side products like dimerization or over-chlorination .

Q. How is the molecular and crystal structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXL for refinement, SHELXS for structure solution) is standard. Data collection with an Oxford Xcalibur Eos CCD detector and CrysAlis PRO software ensures high-resolution datasets. Hydrogen atoms are typically constrained using riding models .

- Example : A related quinoline derivative showed interplanar π-π stacking (3.6–3.8 Å) and dihedral angles between aromatic rings (7.55–62.59°), which stabilize the crystal lattice .

Advanced Research Questions

Q. How do reaction conditions (pH, ionic strength) influence the stereoselectivity of biocatalytic reductions involving this compound?

- Methodology : In asymmetric reductions (e.g., using Acinetobacter sp.), buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate) are systematically varied. While stereoselectivity remains >99.9% across this range, yields peak at pH 7.6 (56.2%) and are less sensitive to ionic strength. This contrasts with other microbial systems optimized at lower pH (e.g., pH 5.5) .

- Data Contradiction : The insensitivity to ionic strength in Acinetobacter sp. vs. pH-dependent activity in other strains highlights species-specific enzyme adaptability.

Q. What strategies resolve discrepancies in crystallographic data interpretation for derivatives of this compound?

- Methodology : When SHELX refinement produces high R-factors (>5%), consider:

- Re-examining hydrogen bonding networks (e.g., O–H···N interactions).

- Testing alternative space groups (e.g., switching from P1 to P2₁/c) to account for missed symmetry.

- Using ORTEP-3 for visualizing thermal ellipsoids and validating atomic displacement parameters .

- Case Study : A misassigned quinoline derivative required reinterpreting the Cl–O bond distance (1.72 Å vs. expected 1.67 Å) due to overlooked anisotropic displacement .

Q. How does the electronic nature of substituents on the quinoline ring affect the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity at the ethanone carbonyl. Experimental validation via Suzuki-Miyaura coupling shows 15–20% higher yields for chloro-substituted vs. methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.